An In-depth Technical Guide to Z-Ile-Gly-Gly-OH: Synthesis, Characterization, and Applications
An In-depth Technical Guide to Z-Ile-Gly-Gly-OH: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of the N-terminally protected tripeptide, Z-Ile-Gly-Gly-OH. While specific literature on this exact molecule is not abundant, its chemical properties, synthesis, and potential applications can be thoroughly understood through an analysis of its constituent amino acids—Isoleucine and Glycine—and the widely utilized Carbobenzyloxy (Z) protecting group. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering both foundational knowledge and practical insights.
Molecular Profile and Physicochemical Properties
Z-Ile-Gly-Gly-OH is a tripeptide composed of L-Isoleucine, followed by two Glycine residues. The N-terminus of the Isoleucine residue is protected by a Carbobenzyloxy (Z) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the N-terminus during the coupling of amino acid residues.[1][2]
Chemical Structure
The structure of Z-Ile-Gly-Gly-OH is characterized by the sequential linkage of Isoleucine and two Glycine units via peptide bonds, with the Z-group capping the N-terminal amino group of Isoleucine.
Caption: Chemical structure of Z-Ile-Gly-Gly-OH.
Physicochemical Data
The molecular formula and weight of Z-Ile-Gly-Gly-OH are calculated based on the atomic weights of its constituent atoms.
| Property | Value | Source |
| Molecular Formula | C20H28N4O6 | Calculated |
| Molecular Weight | 420.46 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO), sparingly soluble in water | Inferred |
Calculation Breakdown:
-
Carbobenzyloxy (Z) group (C8H7O2): 135.14 g/mol (derived from Benzyl chloroformate C8H7ClO2 at 170.59 g/mol minus HCl)
-
Formation of 2 Peptide Bonds: -2 * H2O = -36.04 g/mol
Total Molecular Weight: (135.14 + 131.17 + 75.07 + 75.07) - 36.04 = 420.41 g/mol . A more precise calculation based on atomic masses yields 420.46 g/mol .
Synthesis and Purification
The synthesis of Z-Ile-Gly-Gly-OH can be achieved through either solution-phase or solid-phase peptide synthesis (SPPS), with solution-phase being a common method for smaller peptides.[12][13]
Synthetic Workflow
A generalized workflow for the synthesis and purification of Z-Ile-Gly-Gly-OH is depicted below.
Caption: General workflow for the synthesis and purification of Z-Ile-Gly-Gly-OH.
Experimental Protocol: Solution-Phase Synthesis
This protocol outlines a plausible method for the synthesis of Z-Ile-Gly-Gly-OH in solution.
Step 1: Synthesis of Z-Gly-Gly-OH
-
Activation: Dissolve Z-Gly-OH in a suitable solvent (e.g., dichloromethane, DMF). Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to form an activated ester.
-
Coupling: In a separate flask, dissolve Glycine methyl ester hydrochloride and a base (e.g., triethylamine, N,N-diisopropylethylamine) in a suitable solvent. Add the activated Z-Gly-OH solution to this mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, base, and brine. Dry the organic layer and evaporate the solvent to obtain Z-Gly-Gly-OMe.
-
Saponification: Dissolve the Z-Gly-Gly-OMe in a mixture of methanol and water. Add a stoichiometric amount of sodium hydroxide and stir until the hydrolysis is complete.
-
Isolation: Acidify the reaction mixture to precipitate the Z-Gly-Gly-OH. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of Z-Ile-Gly-Gly-OH
-
Activation: Activate Z-Ile-OH using a similar procedure as in Step 1.
-
Coupling: Dissolve the synthesized Z-Gly-Gly-OH and a base in a suitable solvent. Add the activated Z-Ile-OH solution and allow the reaction to proceed.
-
Work-up and Isolation: Follow a similar work-up and isolation procedure as described for Z-Gly-Gly-OH to obtain the crude Z-Ile-Gly-Gly-OH.
Purification Protocol
The crude peptide is typically purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14][15][16][17]
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a standard mobile phase system.
-
Elution: The purification process starts with a high concentration of the aqueous phase, and the concentration of the organic phase (acetonitrile) is gradually increased to elute the peptide.[16]
-
Fraction Collection: Fractions are collected and analyzed by analytical HPLC to determine their purity.
-
Lyophilization: Pure fractions are pooled and lyophilized to obtain the final product as a white, fluffy powder.
Characterization and Quality Control
The identity and purity of the synthesized Z-Ile-Gly-Gly-OH must be confirmed using standard analytical techniques.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the peptide.[18][19][20][21][22] The expected monoisotopic mass of Z-Ile-Gly-Gly-OH (C20H28N4O6) is 420.2012 Da. Electrospray ionization (ESI) is a common ionization technique for peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the peptide, confirming the presence of the specific amino acid residues and the Z-protecting group.[23][24][25][26][27] Both 1D (1H) and 2D (e.g., COSY, HSQC) NMR experiments can be employed for full structural elucidation.
Applications in Research and Development
While Z-Ile-Gly-Gly-OH itself may not have direct biological activity, it serves as a valuable intermediate and tool in several areas of research.
-
Peptide Synthesis: As a protected tripeptide, it can be used as a building block in the synthesis of larger, more complex peptides. This fragment condensation approach can sometimes be more efficient than stepwise single amino acid addition.
-
Enzyme Substrate Studies: Peptides containing Isoleucine and Glycine residues can be designed as substrates or inhibitors for various proteases. Z-Ile-Gly-Gly-OH could be used in initial screening assays to study enzyme kinetics and specificity.
-
Drug Discovery and Development: It can be incorporated into larger peptide-based drug candidates. The physicochemical properties of the Ile-Gly-Gly sequence can influence the overall solubility, stability, and pharmacokinetic profile of a therapeutic peptide.
Conclusion
Z-Ile-Gly-Gly-OH, while not a commonly cataloged peptide, represents a straightforward yet important class of N-terminally protected small peptides. Its synthesis and purification rely on well-established principles of peptide chemistry. The true value of this molecule lies in its utility as a building block for more complex peptide structures and as a tool for fundamental biochemical research. The methodologies and principles outlined in this guide provide a solid foundation for the successful synthesis, purification, and characterization of Z-Ile-Gly-Gly-OH and other similar protected peptides.
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